molecular formula C22H27N5O3S2 B4778111 (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4778111
M. Wt: 473.6 g/mol
InChI Key: UGYFYRSWYNDPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolopyridine core and a thienylsulfonyl piperazine moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.

    Functional Group Introduction: The cyclopropyl, isopropyl, and methyl groups are introduced through various alkylation reactions using suitable alkyl halides and bases.

    Attachment of Thienylsulfonyl Piperazine: The final step involves the coupling of the thienylsulfonyl piperazine moiety to the pyrazolopyridine core using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action of (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazolopyridine core and exhibit similar biological activities.

    Thienylsulfonyl Piperazine Derivatives: These compounds contain the thienylsulfonyl piperazine moiety and may have comparable chemical properties.

Uniqueness

The uniqueness of (6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(6-cyclopropyl-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S2/c1-14(2)27-21-20(15(3)24-27)17(13-18(23-21)16-6-7-16)22(28)25-8-10-26(11-9-25)32(29,30)19-5-4-12-31-19/h4-5,12-14,16H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYFYRSWYNDPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CS5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 4
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
Reactant of Route 6
(6-CYCLOPROPYL-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

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